molecular formula C16H16FN3O3S B565714 Ulifloxacin-d8 CAS No. 1246820-95-0

Ulifloxacin-d8

货号: B565714
CAS 编号: 1246820-95-0
分子量: 357.429
InChI 键: SUXQDLLXIBLQHW-UDCOFZOWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ulifloxacin-d8 is a deuterium-labeled derivative of Ulifloxacin, a fluoroquinolone antibiotic. The incorporation of deuterium atoms into the molecular structure of Ulifloxacin enhances its stability and allows for its use as a tracer in pharmacokinetic and metabolic studies . This compound is primarily used in scientific research to study the behavior of Ulifloxacin in biological systems.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ulifloxacin-d8 involves the deuteration of Ulifloxacin. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecular structure of Ulifloxacin. The deuteration can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium atoms into the Ulifloxacin molecule. The production process is carefully monitored to maintain high purity and yield of the final product .

化学反应分析

Types of Reactions: Ulifloxacin-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

作用机制

The mechanism of action of Ulifloxacin-d8 is similar to that of Ulifloxacin. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death . The incorporation of deuterium atoms does not significantly alter the mechanism of action but may affect the pharmacokinetic and metabolic profiles of the compound .

相似化合物的比较

Uniqueness of this compound: this compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for its use as a tracer in scientific research. This property makes it particularly valuable in pharmacokinetic and metabolic studies, where precise quantification and tracking of the compound are essential .

生物活性

Ulifloxacin-d8 is a deuterated derivative of ulifloxacin, a fluoroquinolone antibiotic that exhibits broad-spectrum antimicrobial activity. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanism of action, and clinical implications, supported by relevant case studies and research findings.

Overview of Ulifloxacin

Ulifloxacin is an active metabolite of prulifloxacin, which is a prodrug designed for improved bioavailability and efficacy against various bacterial pathogens. It is primarily used to treat infections caused by Gram-negative bacteria, including those responsible for urinary tract infections (UTIs) and gastroenteritis. The pharmacokinetics of ulifloxacin reveal that it achieves peak plasma concentrations within one hour post-administration and has a half-life ranging from 10.6 to 12.1 hours, making it suitable for once-daily dosing .

Ulifloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. This inhibition leads to the cessation of bacterial growth and ultimately results in cell death. The compound's mechanism is consistent with other fluoroquinolones, but its unique structure contributes to its enhanced potency against certain pathogens .

Antimicrobial Spectrum

Ulifloxacin demonstrates significant activity against a variety of pathogens. The following table summarizes its minimum inhibitory concentrations (MICs) against key bacterial strains:

Pathogen MIC (μg/mL) Susceptibility (%)
Escherichia coli≤0.00897.0
Salmonella spp.≤0.00898.0
Shigella spp.≤0.008100
Yersinia spp.≤0.03100
Vibrio spp.0.03≥98.0
Aeromonas spp.0.00498.0
Plesiomonas shigelloides0.004100

These results indicate that ulifloxacin is highly effective against commonly encountered Gram-negative bacteria associated with gastrointestinal and urinary infections .

Clinical Case Studies

Case Study 1: Treatment of UTI

A clinical case involved a 48-year-old female patient with a community-acquired UTI who had previously experienced adverse reactions to other antibiotics like penicillin and sulfa drugs. Ulifloxacin was chosen due to its effectiveness against resistant strains and its favorable pharmacokinetic profile. The patient responded well to a three-day course of ulifloxacin therapy, demonstrating its utility in treating complicated UTIs .

Case Study 2: Gastroenteritis

In another case study assessing the efficacy of ulifloxacin in treating infectious diarrhea caused by enteric pathogens, patients receiving ulifloxacin showed significant improvement in symptoms within 48 hours compared to those on standard therapies. This highlights ulifloxacin's rapid action against gastrointestinal pathogens .

Research Findings

Recent studies have shown that ulifloxacin exhibits comparable or superior antimicrobial activity compared to other fluoroquinolones like ciprofloxacin and levofloxacin. In vitro studies indicated that ulifloxacin's MIC values are consistently lower than those of its counterparts, suggesting it may be more effective in clinical settings . Additionally, resistance patterns observed in clinical isolates indicate that while some strains show elevated MICs for ulifloxacin, the overall susceptibility remains high across various bacterial species.

属性

CAS 编号

1246820-95-0

分子式

C16H16FN3O3S

分子量

357.429

IUPAC 名称

6-fluoro-1-methyl-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid

InChI

InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2

InChI 键

SUXQDLLXIBLQHW-UDCOFZOWSA-N

SMILES

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4

同义词

6-Fluoro-1-methyl-4-oxo-7-(1-piperazinyl-d8)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic Acid;  AF 3013;  NAD 394;  NM 394;  _x000B_

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。